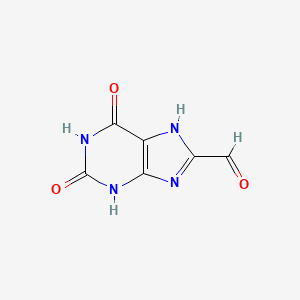![molecular formula C7H5ClN2O2 B11910541 7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
7-Chloro-4-methoxyfuro[2,3-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-methoxyfuro[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C7H5ClN2O2 and a molecular weight of 184.58 g/mol . This compound is characterized by the presence of a furo[2,3-d]pyridazine core structure, which is substituted with a chlorine atom at the 7th position and a methoxy group at the 4th position. It is used primarily in pharmaceutical research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxyfuro[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyridine with methoxyacetylene in the presence of a base, followed by cyclization to form the furo[2,3-d]pyridazine ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methoxyfuro[2,3-d]pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by nucleophiles such as amines and thiols.
Electrophilic Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 7-amino-4-methoxyfuro[2,3-d]pyridazine .
Scientific Research Applications
7-Chloro-4-methoxyfuro[2,3-d]pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxyfuro[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a furo ring.
7-Chloro-4-methoxyquinoline: Similar substitution pattern but with a quinoline ring.
7-Chloro-4-methoxybenzofuran: Similar substitution pattern but with a benzofuran ring.
Uniqueness
7-Chloro-4-methoxyfuro[2,3-d]pyridazine is unique due to its specific furo[2,3-d]pyridazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5ClN2O2 |
|---|---|
Molecular Weight |
184.58 g/mol |
IUPAC Name |
7-chloro-4-methoxyfuro[2,3-d]pyridazine |
InChI |
InChI=1S/C7H5ClN2O2/c1-11-7-4-2-3-12-5(4)6(8)9-10-7/h2-3H,1H3 |
InChI Key |
ZVOTZQWJZQMQDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C2=C1C=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)
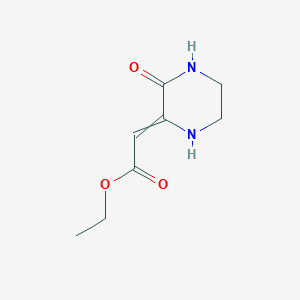



![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)

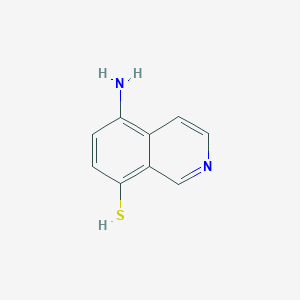
![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)
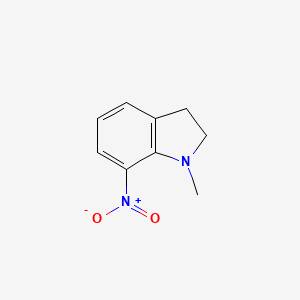
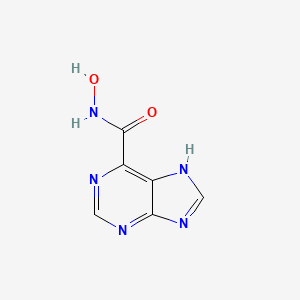
![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
